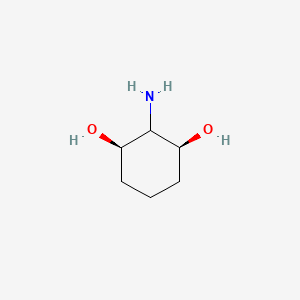

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol

Description

Significance of Chiral Amino Alcohol Scaffolds in Stereoselective Synthesis

Chiral amino alcohols are foundational scaffolds in stereoselective synthesis, prized for their dual functionality and inherent chirality. These structural motifs are present in a vast number of natural products and pharmaceuticals. researchgate.netnih.gov Their value extends to their application as chiral auxiliaries, ligands, and catalysts that guide the stereochemical outcome of a reaction, ensuring the formation of a desired enantiomer or diastereomer. acs.org

The strategic placement of the amino and hydroxyl groups, typically in a 1,2- or 1,3-relationship, allows them to coordinate with metal centers, forming chiral complexes that catalyze a wide array of asymmetric transformations. acs.org These transformations are critical in producing enantiomerically pure compounds, a necessity in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. The development of novel synthetic routes to access these chiral amino alcohol frameworks efficiently remains a key area of research. nih.govnih.gov

The Role of Cyclohexane (B81311) Derivatives in Chiral Molecule Design

The cyclohexane ring is a ubiquitous and highly valued scaffold in the design of chiral molecules due to its well-defined and predictable conformational behavior. libretexts.org Unlike flat aromatic rings, cyclohexane adopts a non-planar chair conformation, which is the most energetically stable arrangement, virtually free of angle and torsional strain. youtube.commasterorganicchemistry.com This chair conformation places substituents in two distinct spatial orientations: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). wikipedia.org

This conformational rigidity is crucial for stereocontrol. By locking substituents into specific axial or equatorial positions on the cyclohexane ring, chemists can create a well-defined three-dimensional environment. slideshare.net This pre-organized structure is highly advantageous when designing chiral ligands or catalysts, as it reduces conformational ambiguity and allows for more effective transfer of chiral information during a chemical reaction. nih.gov The stability and predictable geometry of the cyclohexane chair make it an ideal framework for constructing complex chiral molecules with multiple stereocenters.

Overview of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol within the Landscape of Chiral Cycloaliphatic Aminodiols

This compound is a specific stereoisomer within the family of cycloaliphatic aminodiols. Its structure features a cyclohexane ring with three contiguous stereocenters, substituted with an amino group at position C2 and hydroxyl groups at positions C1 and C3. The designated (1R,2R,3S) configuration defines the precise spatial arrangement of these functional groups.

While extensive research on this particular isomer is not widely available in peer-reviewed literature, its chemical properties can be inferred from computational data, and its potential applications can be extrapolated from the well-established roles of similar chiral scaffolds.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 38332-12-6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 66.5 Ų |

The structural arrangement of this compound, with its vicinal amino and hydroxyl groups and an additional hydroxyl group, makes it a potentially valuable tripodal ligand for metal coordination. The defined stereochemistry on the rigid cyclohexane backbone could allow it to serve as a chiral ligand in asymmetric catalysis, similar to the widely used (1R,2R)-(-)-1,2-Diaminocyclohexane. chemicalbook.com The presence of both amine and alcohol functionalities offers multiple coordination points and the potential for hydrogen bonding, which can be crucial for stabilizing transition states and inducing high levels of stereoselectivity in chemical reactions. Its utility could be explored in reactions such as asymmetric hydrogenation, Michael additions, or aldol (B89426) reactions, which are fundamental processes in organic synthesis. rsc.org

Properties

IUPAC Name |

(1R,3S)-2-aminocyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLZNJPXUJURMD-XEAPYIEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C([C@H](C1)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of 1r,2r,3s 2 Aminocyclohexane 1,3 Diol in Asymmetric Catalysis and Ligand Design

As Chiral Ligands in Transition Metal Catalysis

The strategic placement of the amino and hydroxyl groups in (1R,2R,3S)-2-aminocyclohexane-1,3-diol allows for the creation of a well-defined chiral environment around a metal center. This has been exploited to develop ligands that can effectively control the stereochemical outcome of catalytic reactions, leading to the preferential formation of one enantiomer of a chiral product.

Design and Synthesis of Chiral Ligands Derived from this compound

The derivatization of this compound has given rise to a diverse array of chiral ligands, each tailored for specific catalytic applications. These include N-heterocyclic carbene (NHC) based ligands and various aminophosphine (B1255530) and diamine-diol architectures.

N-Heterocyclic carbenes have gained prominence as ancillary ligands in transition metal catalysis due to their strong σ-donating properties and steric tuneability. Chiral NHC ligands derived from aminocyclohexane precursors have been synthesized and complexed with metals like silver(I) and palladium(II). york.ac.ukyork.ac.uk The synthesis often involves the reaction of a diamine derivative, conceptually related to the aminodiol, with tosylmethyl isocyanide (TosMIC) in a base-induced 1,3-cycloaddition to form the imidazole (B134444) core of the NHC precursor. york.ac.ukyork.ac.uk This approach has been favored over traditional co-condensation methods, which can lead to oligomeric mixtures. york.ac.ukyork.ac.uk The resulting imidazolium (B1220033) salts serve as precursors to the NHC ligands, which can then be transferred to the desired transition metal. york.ac.uk

Beyond NHCs, the aminodiol scaffold has been utilized to construct other important classes of ligands. For instance, P*-chiral diamidophosphite ligands have been synthesized through the direct phosphorylation of derivatives of the closely related (1R,2R)-1,2-diaminocyclohexane. These ligands have shown high efficacy in palladium-catalyzed allylation reactions.

Furthermore, the core structure is integral to the development of tetradentate ligands. Chiral PNNP and SNNS tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane framework have been successfully employed in the asymmetric hydrogenation of ketones catalyzed by manganese(I) complexes. nih.gov These ligands create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of the reaction. nih.gov

Performance in Enantioselective Catalytic Reactions

Ligands derived from the aminocyclohexane framework have been evaluated in several crucial enantioselective catalytic reactions, demonstrating their potential to induce high levels of stereocontrol.

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a fundamentally important transformation in synthetic chemistry. Catalysts derived from the (1R,2R)-diaminocyclohexane scaffold, a close structural relative of this compound, have been investigated for this purpose. For example, manganese(I) complexes bearing chiral tetradentate ligands have been applied to the asymmetric hydrogenation of various acetophenones, achieving good activity and enantioselectivity, with enantiomeric excess (ee) values reaching up to 85%. nih.gov Theoretical studies have also been conducted on rhodium(III)-Cp* catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503) using monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane. researchgate.net

Table 1: Performance of a Manganese(I) Catalyst with a (R,R)-1,2-diaminocyclohexane-derived PNNP Ligand in the Asymmetric Hydrogenation of Acetophenones nih.gov

| Substrate | Enantiomeric Excess (ee) (%) |

| Acetophenone | 85 |

| 4-Methylacetophenone | 82 |

| 4-Methoxyacetophenone | 78 |

| 4-Chloroacetophenone | 80 |

| 2-Acetylnaphthalene | 75 |

Data sourced from a study on manganese-catalyzed asymmetric hydrogenation. nih.gov The ligand is based on the closely related (R,R)-1,2-diaminocyclohexane scaffold.

Enantioselective conjugate addition is a powerful method for the formation of carbon-carbon bonds in an asymmetric fashion. While specific data for ligands derived directly from this compound in this reaction is not extensively detailed in the provided search results, the broader family of ligands based on the 1,2-diaminocyclohexane core has been explored in copper-catalyzed conjugate additions. The performance of these catalysts is often highly dependent on the specific ligand architecture and reaction conditions.

In a related application, chiral NHC-imine ligands derived from trans-1,2-diaminocyclohexane have been used in palladium(II)-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivity with a maximum ee of 92%. york.ac.uk This highlights the potential of this ligand family in controlling the stereochemistry of C-C bond-forming reactions.

Asymmetric Ring Opening Metathesis Polymerization (AROMP) and Ring Closing Metathesis (RCM)

Asymmetric Ring Opening Metathesis Polymerization (AROMP) and Ring Closing Metathesis (RCM) are powerful olefin metathesis reactions that have revolutionized the synthesis of complex cyclic molecules and stereoregular polymers. The success of these transformations heavily relies on the design of chiral catalysts, typically ruthenium or molybdenum complexes, bearing enantiopure ligands that can effectively control the stereochemistry of the newly formed double bonds.

While there is a lack of specific literature detailing the use of this compound as a ligand in AROMP and RCM, the fundamental principles of ligand design for these reactions suggest its potential. Chiral ligands in olefin metathesis often feature bidentate or tridentate coordination to the metal center, creating a well-defined chiral pocket around the active site. The vicinal amino and hydroxyl groups of this compound could be readily functionalized to introduce phosphine (B1218219), ether, or other coordinating moieties. For instance, derivatization of the amino group into a phosphinamine and the hydroxyl groups into ethers could yield a tridentate P,O,O-ligand. The rigid cyclohexane (B81311) backbone would serve to minimize conformational flexibility, a desirable trait for an effective chiral ligand.

The stereochemical information embedded in the (1R,2R,3S) configuration of the aminodiol would be translated to the metallic center, influencing the trajectory of the incoming olefin substrate and thereby inducing asymmetry in the product. The development of such ligands derived from this compound could lead to novel catalysts with unique reactivity and selectivity profiles in AROMP and RCM.

Palladium-Catalyzed Allylic Substitution Reactions

Palladium-catalyzed asymmetric allylic substitution (AAS) is a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of these reactions is almost exclusively governed by the nature of the chiral ligand coordinated to the palladium center. A wide array of chiral ligands, particularly those containing phosphorus and nitrogen donor atoms (P,N-ligands), have been developed and successfully applied in AAS.

The catalytic cycle of palladium-catalyzed AAS involves the formation of a key η³-allyl palladium intermediate. The chiral ligand creates an asymmetric environment around this intermediate, leading to a diastereomeric differentiation of the two termini of the allyl moiety. Nucleophilic attack then occurs preferentially at one of these termini, resulting in the formation of an enantioenriched product.

This compound is an ideal precursor for the synthesis of novel P,N-ligands. The amino group can be readily converted into a phosphinamine, while one or both of the hydroxyl groups could be derivatized to modulate the steric and electronic properties of the resulting ligand. The inherent chirality of the aminocyclohexane backbone would be in close proximity to the palladium center, ensuring efficient transfer of stereochemical information.

As Organocatalysts in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. Chiral amines and amino alcohols are among the most successful classes of organocatalysts, capable of promoting a wide range of stereoselective transformations.

Mechanisms of Organocatalytic Asymmetric Induction

Chiral primary and secondary amines, often in combination with an acidic co-catalyst, can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. In enamine catalysis, the chiral amine condenses with a ketone or aldehyde to form a chiral enamine, which then reacts with an electrophile. The stereochemistry of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. In iminium ion catalysis, the chiral amine condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion, which then undergoes nucleophilic attack.

This compound, possessing a primary amino group, is a prime candidate for enamine and iminium ion catalysis. The presence of the adjacent hydroxyl groups could also play a crucial role in the catalytic cycle. These hydroxyl groups can act as hydrogen bond donors, further activating the electrophile or stabilizing the transition state through a network of non-covalent interactions. This bifunctional activation, where the amine activates the nucleophile (via enamine formation) and the hydroxyl groups activate the electrophile, can lead to enhanced reactivity and stereoselectivity.

Utilization in Aldol (B89426) and Michael Reactions

The aldol and Michael reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The development of organocatalytic asymmetric versions of these reactions has been a major focus of research in recent years.

In the context of the aldol reaction , a chiral primary amine catalyst like this compound would react with a ketone donor to form a chiral enamine. This enamine would then add to an aldehyde acceptor. The stereodirecting groups on the catalyst would control the facial selectivity of the enamine attack on the aldehyde, determining the stereochemistry of the resulting β-hydroxy ketone. The Zimmerman-Traxler model, which invokes a chair-like six-membered transition state, is often used to rationalize the stereochemical outcome of metal-catalyzed aldol reactions, and similar principles of stereocontrol are applicable in organocatalysis.

For the Michael reaction , the same enamine intermediate would add to an α,β-unsaturated carbonyl compound or other Michael acceptor. The chiral environment provided by the this compound backbone would dictate the enantioselectivity of the conjugate addition.

While specific data on the use of this compound in these reactions is scarce, numerous studies have demonstrated the efficacy of other chiral primary amino alcohols as organocatalysts. These catalysts have been shown to provide high yields and enantioselectivities in both aldol and Michael reactions. Given its well-defined stereochemistry and the potential for bifunctional activation, this compound represents a highly promising, yet underexplored, organocatalyst for these and other important stereoselective transformations. The table below illustrates typical results obtained with analogous chiral primary amine organocatalysts in the Michael reaction.

| Catalyst (Analogous) | Donor | Acceptor | Solvent | Yield (%) | ee (%) |

| Chiral Primary Amine A | Cyclohexanone | Nitrostyrene | Toluene | 95 | 92 |

| Chiral Primary Amine B | Propanal | β-Nitrostyrene | CH2Cl2 | 88 | 95 |

| Chiral Primary Amine C | Acetone (B3395972) | Chalcone | THF | 91 | 89 |

This table presents representative data for analogous chiral primary amine organocatalysts to illustrate the potential of this catalyst class. Specific results for this compound are not yet reported.

Derivatization and Functionalization of the 1r,2r,3s 2 Aminocyclohexane 1,3 Diol Core

Synthesis of Advanced Intermediates and Analogues

The strategic manipulation of the amino and hydroxyl groups of (1R,2R,3S)-2-aminocyclohexane-1,3-diol is crucial for its use in more complex synthetic endeavors. This section details the preparation of protected derivatives and the diversification of the core structure through N- and O-functionalization.

Preparation of Protected Aminocyclohexanediol Derivatives

To achieve selective reactions on the multifunctional this compound, the use of protecting groups is essential. The amino group is commonly protected as a tert-butoxycarbonyl (Boc) carbamate (B1207046) due to the stability of this group under a wide range of reaction conditions and its facile removal under acidic conditions. total-synthesis.comorganic-chemistry.orgderpharmachemica.comwikipedia.org The hydroxyl groups can be protected as silyl (B83357) ethers, for example, by reaction with a triaryl silyl chloride, which offers the advantage of selective derivatization based on steric hindrance. nih.gov

The N-Boc protection of amines is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. total-synthesis.comwikipedia.org A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrate and the desired reaction conditions. For amino alcohols, chemoselective N-protection is generally achievable.

| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Room Temperature | >90% | total-synthesis.com |

| Di-tert-butyl dicarbonate | Sodium hydroxide | Water/THF | 0 °C to RT | >90% | wikipedia.org |

| Di-tert-butyl dicarbonate | 4-DMAP | Acetonitrile | Room Temperature | High | wikipedia.org |

| Di-tert-butyl dicarbonate | Amberlite-IR 120 | Solvent-free | Room Temperature | Excellent | derpharmachemica.com |

The protection of the hydroxyl groups can be achieved through silylation. The reactivity of the two hydroxyl groups in this compound may differ due to their pseudo-axial and equatorial positions, potentially allowing for regioselective protection. The use of bulky silylating agents can enhance this selectivity. nih.gov

| Silylating Agent | Catalyst | Solvent | Temperature | Outcome | Reference |

| Triaryl silyl chloride | Isothiourea | Not specified | Not specified | Kinetic resolution of trans-2-arylcyclohexanols | nih.gov |

| TBDMSCl | N-methylimidazole/I₂ | Not specified | Not specified | Efficient silylation of alcohols | organic-chemistry.org |

Diversification via N- and O-Functionalization

With the amino and hydroxyl groups selectively protected, further diversification of the this compound core can be achieved through N- and O-functionalization.

N-Functionalization: The primary amino group, after deprotection of a suitable N-protected derivative, can undergo a variety of reactions, including acylation and alkylation. N-acylation is a fundamental reaction for the formation of amides, which are prevalent in biologically active molecules. googleapis.comgoogle.com This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids using a suitable activating agent.

| Acylating Agent | Conditions | Product | Typical Yield | Reference |

| Organic acid / Alkyl sulfonyl chloride | Organic base | N-acyl amino alcohol | Good | google.com |

| Carboxylic acid / Coupling agent | Standard peptide coupling | Amide | High | googleapis.com |

O-Functionalization: The hydroxyl groups can be functionalized through reactions such as alkylation to form ethers. O-alkylation of diols can sometimes be challenging in terms of selectivity. However, methods for the regioselective alkylation of diols have been developed. For instance, a manganese-catalyzed double alkylation of diols has been reported for the synthesis of cycloalkanes. acs.org Site-selective α-alkylation of 1,3-diols can also be achieved using hydrogen atom transfer catalysis. jst.go.jp

| Alkylation Method | Reagents | Outcome | Reference |

| Homogeneous Manganese Catalysis | Secondary alcohol/ketone, KOtBu | Cycloalkane synthesis | acs.org |

| Hydrogen Atom Transfer Catalysis | Photoredox catalyst, thiophosphoric acid | Secondary-alcohol-selective C-H alkylation | jst.go.jp |

Incorporation into Complex Molecular Frameworks

The stereochemically defined core of this compound serves as an excellent starting point for the construction of more elaborate and complex molecular architectures.

Construction of Carbocyclic Analogues with Defined Stereochemistry

Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, are an important class of antiviral and anticancer agents. nih.govresearchgate.netnih.gov The synthesis of these analogues requires precise control of stereochemistry. While much of the research has focused on five-membered carbocyclic rings, the principles can be extended to six-membered systems derived from precursors like this compound. A general strategy involves the coupling of a suitably functionalized carbocyclic amine with a heterocyclic base.

A plausible synthetic route could involve the conversion of the diol functionality into a leaving group, followed by the introduction of a nucleobase. Alternatively, the amino group can be transformed into a precursor for the construction of the heterocyclic base. The defined stereochemistry of the starting material would be transferred to the final carbocyclic nucleoside analogue.

Assembly of Supramolecular Structures Utilizing Diamine-Diol Recognition Motifs

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, organized structures. nih.gov The arrangement of amino and hydroxyl groups on the cyclohexane (B81311) scaffold of this compound makes it a potential candidate for the construction of supramolecular assemblies through hydrogen bonding. The specific stereochemistry of the functional groups can direct the formation of well-defined architectures such as nanotubes, helices, or sheets. While the direct use of this specific aminocyclohexanediol in supramolecular chemistry is not extensively documented, the principles of molecular recognition involving similar diamine and diol motifs on cyclic scaffolds are well-established.

Application as Chiral Derivatizing Reagents in Analytical Chemistry

The enantiomeric purity of chiral compounds is of utmost importance in the pharmaceutical and fine chemical industries. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. wikipedia.orgresearchgate.net Chiral amino alcohols are effective CDAs for the resolution of racemic carboxylic acids and amines. nih.govnanobioletters.com

This compound, being an enantiomerically pure compound with a reactive amino group, can be utilized as a CDA. It can react with a racemic mixture of chiral carboxylic acids to form diastereomeric amides. These diastereomers, having different physical properties, can then be separated by reverse-phase HPLC. The elution order of the diastereomers can provide information about the absolute configuration of the original enantiomers. Similarly, it can be functionalized to react with chiral amines.

| Analyte Type | Derivatization Reaction | Resulting Diastereomers | Analytical Technique | Reference |

| Chiral Carboxylic Acids | Amide bond formation | Diastereomeric amides | RP-HPLC-MS/MS | nih.gov |

| Chiral Amines | Formation of a derivative with a suitable functional group | Diastereomeric derivatives | RP-HPLC | researchgate.netacs.org |

The use of this compound and its derivatives as chiral ligands in asymmetric catalysis is also an area of significant interest, although it falls outside the direct scope of derivatizing agents for analytical separation. nih.gov

Theoretical and Computational Investigations of 1r,2r,3s 2 Aminocyclohexane 1,3 Diol and Its Derivatives

Conformational Analysis and Stereochemical Preferences

Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are employed to predict the most stable conformations of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol. These methods calculate the potential energy of different spatial arrangements of the atoms, allowing for the identification of low-energy conformers.

In the case of the (1R,2R,3S) stereoisomer, the substituents are arranged in a specific relative orientation. Computational models predict that the chair conformation of the cyclohexane (B81311) ring is the most energetically favorable. Within this chair conformation, there are two possible arrangements for each substituent: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of these conformers is determined by a balance of steric and electronic effects. Generally, bulky substituents prefer to occupy equatorial positions to minimize steric hindrance.

For this compound, the preferred conformation would be the one that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions. Theoretical calculations can provide the relative energies of the different chair conformers, as well as the dihedral angles and bond lengths for the most stable structures.

Table 1: Calculated Relative Energies of this compound Chair Conformations (Note: This table is illustrative and based on general principles of conformational analysis. Specific computational data for this exact molecule is not readily available in the public domain.)

| Conformer | Amino Group | 1-OH Group | 3-OH Group | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | Equatorial | 0.0 (most stable) |

| 2 | Axial | Axial | Axial | Higher |

| 3 | Equatorial | Axial | Equatorial | Intermediate |

| 4 | Axial | Equatorial | Axial | Intermediate |

A key feature of this compound is the presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms). This allows for the formation of intramolecular hydrogen bonds, where a hydrogen atom is shared between two electronegative atoms within the same molecule.

Computational studies can predict the existence and strength of these intramolecular hydrogen bonds. By analyzing the distance between the donor hydrogen and the acceptor atom, as well as the angle of the bond, the presence of a hydrogen bond can be inferred. The strength of these interactions can be estimated from the calculated vibrational frequencies of the O-H and N-H bonds; a shift to lower frequency is indicative of hydrogen bonding.

Intramolecular hydrogen bonding can significantly stabilize certain conformations. For example, a conformation that allows for the formation of a five- or six-membered ring through a hydrogen bond will be lower in energy. In this compound, hydrogen bonding can occur between the amino group and an adjacent hydroxyl group, or between the two hydroxyl groups. The specific stereochemistry of the (1R,2R,3S) isomer dictates the feasibility and geometry of these interactions.

Mechanistic Studies of Catalytic Processes

Chiral aminocyclohexanol derivatives are often employed as ligands or catalysts in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Computational studies are instrumental in understanding how these molecules facilitate stereoselective reactions.

Chemical reactions proceed through a high-energy state known as the transition state. The structure of the transition state determines the rate and stereochemical outcome of the reaction. In asymmetric catalysis involving a chiral catalyst like a derivative of this compound, there are two possible diastereomeric transition states leading to the two different enantiomers of the product.

Computational methods can be used to locate and characterize the structures of these transition states. By calculating the energies of the diastereomeric transition states, the enantiomeric excess of the reaction can be predicted. The transition state with the lower activation energy will be favored, leading to the major enantiomer. These calculations can provide detailed geometric information about the transition state, including the interactions between the catalyst, reactants, and any other species involved in the reaction.

Chiral induction is the process by which a chiral catalyst influences the stereochemical outcome of a reaction. Computational studies can elucidate the mechanism of chiral induction by identifying the key interactions that differentiate the two diastereomeric transition states.

For catalysts derived from this compound, the chiral environment is created by the specific three-dimensional arrangement of the substituents on the cyclohexane ring. These substituents can interact with the reactants through hydrogen bonding, steric repulsion, or other non-covalent interactions. Molecular modeling can visualize these interactions and quantify their energetic contributions. By understanding how the catalyst's structure directs the approach of the reactants, more effective catalysts can be designed.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used to study the electronic structure and properties of molecules. DFT calculations can provide highly accurate information about the geometry, energy, and reactivity of this compound and its derivatives.

DFT is particularly useful for studying the details of chemical reactions, including the mechanisms of catalytic processes. It can be used to calculate the energies of reactants, products, intermediates, and transition states with a high degree of accuracy. This allows for the construction of a detailed energy profile for a reaction, which can provide insights into the reaction mechanism and the factors that control its stereoselectivity.

For this compound, DFT calculations can be used to:

Optimize the geometry of the ground state and various conformers.

Calculate the vibrational frequencies to confirm the nature of stationary points (minima or transition states) and to predict infrared spectra.

Determine the energies of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity.

Model the transition states of reactions in which it or its derivatives act as catalysts.

Table 2: Representative Data from DFT Calculations on Aminocyclohexanol Derivatives (Note: This table presents hypothetical data to illustrate the types of information obtained from DFT calculations, as specific data for the title compound is not readily available.)

| Property | Calculated Value |

| Relative Energy of Diastereomeric Transition State 1 (kcal/mol) | 15.2 |

| Relative Energy of Diastereomeric Transition State 2 (kcal/mol) | 17.8 |

| Key H-bond distance in TS1 (Å) | 1.95 |

| Key Steric Repulsion Energy in TS2 (kcal/mol) | 2.5 |

| Predicted Enantiomeric Excess (%) | 95 |

Predicting Reactivity and Selectivity

Computational methods are instrumental in forecasting the chemical reactivity and stereochemical outcome of reactions involving this compound and its derivatives. Density Functional Theory (DFT) is a particularly prominent method for modeling reaction pathways and predicting selectivity. nih.govresearchgate.net

By calculating the transition state energies for different potential reaction pathways, chemists can predict which products are kinetically favored. For instance, in reactions involving the amino or hydroxyl groups, DFT can determine whether a reagent will preferentially attack the nitrogen atom or one of the oxygen atoms. This is achieved by mapping the potential energy surface of the reaction.

Key descriptors derived from DFT calculations help in predicting reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule interacts with other reagents. The location and energy of the HOMO indicate the most likely site for electrophilic attack, while the LUMO indicates the site for nucleophilic attack. For an aminocyclitol, the HOMO is often localized around the nitrogen atom of the amine group, suggesting its role as a primary nucleophilic center.

Calculated Fukui Functions: These functions provide a more detailed analysis of reactive sites by quantifying the change in electron density when an electron is added or removed. mdpi.com This allows for a precise prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

Activation Energy Barriers (ΔG‡): By calculating the Gibbs free energy of activation for competing reaction pathways, researchers can predict the regioselectivity and stereoselectivity of a transformation. A lower activation barrier implies a faster reaction rate and a more favorable pathway. For example, the stereochemistry of the hydroxyl and amino groups in this compound will create different steric environments, leading to different energy barriers for the approach of a reactant from various directions.

| Descriptor | Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons, suggesting nucleophilic character, often centered on the amine group. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest energy empty orbital, suggesting sites for accepting electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap is associated with higher kinetic stability and lower chemical reactivity. |

| Calculated ΔG‡ (Pathway A) | 22.5 kcal/mol | Represents the energy barrier for a hypothetical reaction pathway (e.g., N-acylation). |

| Calculated ΔG‡ (Pathway B) | 28.1 kcal/mol | A higher energy barrier for an alternative pathway (e.g., O-acylation), suggesting Pathway A is kinetically preferred. |

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure provides fundamental insights into the molecule's stability, charge distribution, and intramolecular interactions. Quantum chemical calculations can precisely describe the nature of covalent bonds and non-covalent interactions, such as intramolecular hydrogen bonds.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and bonding. It calculates the partial charges on each atom, revealing the polarity of different bonds. In this compound, the oxygen and nitrogen atoms are expected to carry significant negative partial charges, while the hydrogen atoms attached to them, and the neighboring carbon atoms, will be partially positive.

This charge distribution is critical for understanding the molecule's behavior. For example, the specific 1,3-diaxial or equatorial arrangement of the functional groups, dictated by the chair conformation of the cyclohexane ring, can either facilitate or hinder the formation of intramolecular hydrogen bonds. Computational models can predict the most stable conformation by calculating the energies of different geometric arrangements. These calculations often reveal that conformations stabilized by intramolecular hydrogen bonds (e.g., between the amino group and an adjacent hydroxyl group) are significantly lower in energy.

| Property | Atom(s) Involved | Calculated Value | Significance |

|---|---|---|---|

| NBO Partial Charge | N (Amine) | -0.88 e | Highlights the high electron density on the nitrogen atom, confirming its basicity and nucleophilicity. |

| NBO Partial Charge | O (at C1) | -0.75 e | Indicates a highly polar O-H bond, making the hydroxyl group a hydrogen bond donor and potential nucleophile. |

| Bond Length | C-N | 1.47 Å | Typical length for a carbon-nitrogen single bond. |

| Dihedral Angle | H-O-C1-C2 | ~60° | Describes the relative orientation of the hydroxyl group, which influences its steric accessibility and hydrogen bonding capability. |

| Intramolecular H-Bond Energy | NH₂···O-H | ~2.5 kcal/mol | Quantifies the stabilizing energy from an internal hydrogen bond, which influences the preferred 3D structure of the molecule. |

Molecular Recognition and Self-Assembly Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating how this compound interacts with itself or with other molecules over time. mdpi.comfrontiersin.org These simulations model the movements and interactions of atoms and molecules, providing a dynamic picture of molecular recognition and self-assembly processes. frontiersin.org

In the context of molecular recognition , MD simulations can model the binding of an aminocyclitol derivative to a biological target, such as an enzyme's active site. nih.gov By simulating the molecule within the binding pocket, researchers can identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts. frontiersin.org The simulation can calculate the binding free energy, a quantity that predicts the stability of the complex. This information is crucial in drug design for optimizing the affinity and specificity of a lead compound.

Self-assembly simulations explore how multiple molecules of this compound would interact in a given solvent. Due to the presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (N, O), the molecule is expected to form extensive intermolecular hydrogen bonding networks. MD simulations can predict the structure of dimers, trimers, or larger aggregates, and reveal the preferred hydrogen bonding patterns that govern the formation of these supramolecular structures. The insights gained are relevant for understanding crystallization, solubility, and the material properties of the compound. researchgate.net

Future Perspectives in 1r,2r,3s 2 Aminocyclohexane 1,3 Diol Research

Development of Next-Generation Synthetic Methodologies with Enhanced Efficiency

The advancement of research into (1R,2R,3S)-2-aminocyclohexane-1,3-diol is intrinsically linked to the availability of efficient and scalable synthetic routes. Current methodologies for producing aminodiols often involve multi-step sequences that can be time-consuming and may generate significant waste. Future synthetic strategies will likely focus on principles of green chemistry, emphasizing atom economy, the use of environmentally benign reagents, and the reduction of purification steps.

Key areas for development include:

Catalytic Asymmetric Transformations: Moving beyond stoichiometric reagents to catalytic methods for the key bond-forming reactions will be crucial. This includes the development of novel catalysts for the asymmetric amination and hydroxylation of cyclohexene (B86901) precursors.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled stereoselectivity under mild reaction conditions. Engineered enzymes may provide a direct and highly efficient route to the desired aminodiol.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch methods. The development of a continuous synthesis of this compound would be a significant step towards its industrial viability.

| Methodology | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Catalyst design and optimization |

| Biocatalysis | High stereoselectivity, mild conditions | Enzyme discovery and engineering |

| Flow Chemistry | Scalability, safety, efficiency | Reactor design and process optimization |

Expanding the Scope of Catalytic Applications

While the core structure of this compound suggests its potential as a chiral ligand or organocatalyst, its application in a wide range of asymmetric transformations is yet to be fully realized. Future research will focus on exploring its efficacy in reactions where the unique spatial arrangement of its functional groups can induce high levels of stereocontrol.

Potential catalytic applications to be explored include:

Asymmetric Addition Reactions: Its use as a catalyst or ligand in aldol (B89426), Michael, and Mannich reactions could provide access to a variety of chiral building blocks.

Reduction and Oxidation Reactions: Derivatives of the aminodiol could serve as effective ligands for metal-catalyzed asymmetric hydrogenations, transfer hydrogenations, and oxidations.

Cycloaddition Reactions: The rigid cyclohexane (B81311) backbone could provide a well-defined chiral environment for Diels-Alder and other cycloaddition reactions.

A systematic screening of this compound and its simple derivatives in a battery of standard asymmetric reactions will be a critical first step in mapping its catalytic landscape.

Rational Design of Derivatives for Targeted Stereocontrol

The modular nature of the this compound scaffold allows for the systematic modification of its structure to fine-tune its catalytic activity and selectivity. The rational design of derivatives, guided by mechanistic understanding, will be a key driver of innovation.

Strategies for derivative design will likely involve:

N-Functionalization: Modification of the amino group with various substituents (e.g., aryl, alkyl, sulfonyl groups) can alter the steric and electronic properties of the catalyst, influencing its interaction with substrates.

Bifunctional Catalysts: The incorporation of additional functional groups, such as a thiourea (B124793) or a phosphoric acid moiety, could lead to the development of highly active and enantioselective bifunctional catalysts.

| Derivative Type | Targeted Property Modification | Potential Catalytic Enhancement |

| N-Substituted Derivatives | Steric bulk, electronic effects | Improved enantioselectivity, substrate scope |

| O-Substituted Derivatives | Hydrogen bonding, conformational rigidity | Enhanced catalyst stability and selectivity |

| Bifunctional Derivatives | Multiple activation modes | Increased catalytic activity and efficiency |

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating the discovery and optimization of new catalysts based on the this compound framework. In silico methods can provide valuable insights into reaction mechanisms and catalyst-substrate interactions, thereby guiding experimental efforts.

The integrated approach would involve:

Computational Screening: Virtual libraries of derivatives can be rapidly screened using computational methods to identify promising candidates for synthesis and experimental evaluation.

Mechanistic Studies: Density Functional Theory (DFT) and other computational tools can be employed to elucidate reaction pathways and transition state geometries, providing a deeper understanding of the origins of stereoselectivity.

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models can help to predict the performance of new derivatives, further streamlining the design process.

This iterative cycle of computational prediction and experimental validation will be instrumental in unlocking the full catalytic potential of this compound and its derivatives, paving the way for their application in a new generation of efficient and selective asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R,3S)-2-Aminocyclohexane-1,3-diol, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The compound can be synthesized via stereoselective reactions involving cyclohexane derivatives. For example, describes the use of trifluoroacetic acid and methanol at 70°C for 48 hours to achieve ring-opening reactions in bicyclohexane precursors, followed by chromatographic purification to isolate the desired stereoisomer . Key factors include solvent choice (e.g., methanol vs. THF), temperature control, and protecting group strategies (e.g., tert-butyldiphenylsilyl groups) to minimize side reactions. NMR (1H and 13C) and FT-IR are critical for verifying stereochemistry post-synthesis .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming stereochemistry, as demonstrated in and , where chemical shifts and coupling constants distinguish axial/equatorial substituents . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., hydroxyl and amine stretches). For purity assessment, HPLC with chiral columns is recommended to resolve enantiomeric impurities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : and emphasize the use of personal protective equipment (PPE), including gloves and goggles, due to potential acute toxicity risks. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste via authorized facilities .

Advanced Research Questions

Q. How can conflicting NMR data arising from dynamic stereochemical equilibria be resolved during structural analysis?

- Methodological Answer : Variable-temperature NMR (VT-NMR) is a powerful tool to detect conformational flexibility. For instance, observed distinct splitting patterns in bicyclohexane derivatives at low temperatures, stabilizing transient conformers . Computational modeling (e.g., DFT or molecular dynamics simulations) can complement experimental data to predict dominant conformations and rationalize chemical shift discrepancies .

Q. What strategies optimize the compound’s binding affinity to adenosine receptors (e.g., A3AR) in structure-activity relationship (SAR) studies?

- Methodological Answer : and highlight the importance of substituent modifications on the purine ring and cyclohexane scaffold. For example, introducing halogen atoms (e.g., chlorine at position 2 of the purine) enhances receptor selectivity, while hydroxyl group positioning on the cyclohexane ring modulates hydrogen bonding with residues in the receptor’s binding pocket . Radiolabeling (e.g., with 76Br) enables in vitro binding assays and PET imaging to quantify affinity and biodistribution .

Q. How can synthetic routes be adapted to scale up production while maintaining stereochemical integrity?

- Methodological Answer : Continuous-flow reactors reduce side reactions by ensuring precise control of reaction parameters (e.g., residence time, temperature). ’s use of isopropyl alcohol for intermediate purification can be replaced with recrystallization in ethanol/water mixtures for higher yields. Catalytic methods (e.g., asymmetric hydrogenation) may replace stoichiometric reagents to improve atom economy and reduce waste .

Q. What experimental approaches validate the compound’s role as a chiral building block in complex organic syntheses?

- Methodological Answer : and describe coupling reactions (e.g., with phthaloyl-protected diamines or cyclopropane derivatives) to construct fused heterocycles. Chiral HPLC or polarimetry confirms enantiomeric excess (>99%) post-reaction. X-ray crystallography (as in ) provides definitive proof of absolute configuration in derived products .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in molecular docking studies?

- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models) used in docking software. notes that A3AR ligands require explicit water molecules in the binding site for accurate affinity predictions. Experimental validation via mutagenesis (e.g., alanine scanning of receptor residues) can identify critical interactions missed in silico .

Q. What steps mitigate inconsistencies in biological activity data across different assay platforms?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, incubation time) and use internal controls (e.g., reference ligands from ). ’s radiolabeled ligands (e.g., [76Br]-MRS5147) provide quantitative binding metrics, reducing variability compared to fluorescence-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.